2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Peldesine can be synthesized through a multi-step process involving the condensation of appropriate pyrrole and pyrimidine derivatives. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Peldesine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The compound is often prepared in sterile liquid formulations for intravenous infusion .
Chemical Reactions Analysis
Types of Reactions: Peldesine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on T-cell proliferation and immune response modulation.
Medicine: Explored as a therapeutic agent for HIV infections, cutaneous T-cell lymphoma, psoriasis, and other autoimmune diseases
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
Peldesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase, which plays a crucial role in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which in turn inhibits DNA synthesis and T-cell proliferation. The molecular targets and pathways involved include the purine metabolism pathway and the immune response modulation pathway .
Comparison with Similar Compounds
Peldesine belongs to the class of organic compounds known as pyrrolopyrimidines. Similar compounds include:
Forodesine: Another purine nucleoside phosphorylase inhibitor with similar therapeutic applications.
Cladribine: A purine analog used in the treatment of certain types of leukemia.
Fludarabine: A chemotherapy medication used to treat hematological malignancies
Uniqueness: Its ability to modulate the immune response makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C12H11N5O |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,9H,4H2,(H3,13,16,17,18) |
InChI Key |
HFSMMQICSQUEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=C3C2N=C(NC3=O)N |
Origin of Product |
United States |
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